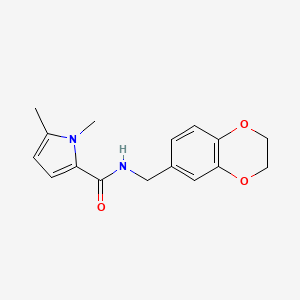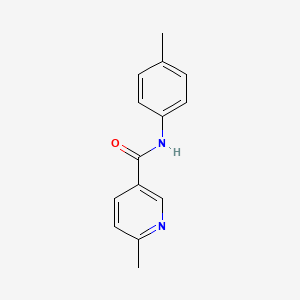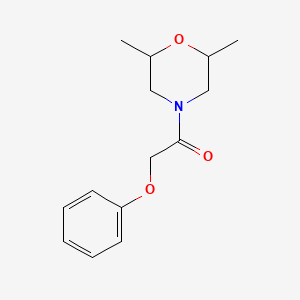
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide, also known as DBM, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. DBM has been found to have anti-cancer properties and has been studied extensively in pre-clinical models.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer progression. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has been found to inhibit the activity of IKKβ, a kinase that is upstream of NF-κB, leading to the suppression of NF-κB signaling. This results in the downregulation of pro-inflammatory and pro-survival genes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been found to modulate the expression of several genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and angiogenesis. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide is its specificity for the NF-κB pathway, which makes it a promising candidate for cancer therapy. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has also been found to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy agents. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide for cancer therapy.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide, including its potential use in combination with other anti-cancer agents, its efficacy in other types of cancer, and its potential use in other diseases. Further studies are also needed to determine the optimal dosing and administration of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide, as well as its pharmacokinetics and pharmacodynamics. Additionally, the development of more efficient synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide could lead to its wider use in research and clinical settings.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide involves several steps, including the preparation of the 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and the 1,5-dimethylpyrrole-2-carboxylic acid intermediates, which are then coupled to form the final product. The process involves the use of various reagents and solvents, and the final product is obtained through purification and isolation steps. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has been optimized to increase yield and purity, and several variations of the method have been reported in the literature.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has been extensively studied for its anti-cancer properties, particularly in breast and prostate cancers. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in pre-clinical models. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has also been studied for its potential use in combination with other anti-cancer agents, such as tamoxifen and docetaxel, to enhance their efficacy. In addition to its anti-cancer properties, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-3-5-13(18(11)2)16(19)17-10-12-4-6-14-15(9-12)21-8-7-20-14/h3-6,9H,7-8,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVJYECNXAURHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,5-dimethylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropyl-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B7537853.png)
![Ethyl 4-[[1-(4-ethoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]benzoate](/img/structure/B7537864.png)

![N-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537873.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B7537879.png)

![N-(4-methylcyclohexyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzamide](/img/structure/B7537905.png)
![(E)-3-[5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7537906.png)

![N-[(2-fluorophenyl)methyl]-N-methyl-3H-benzimidazole-5-carboxamide](/img/structure/B7537927.png)
![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)